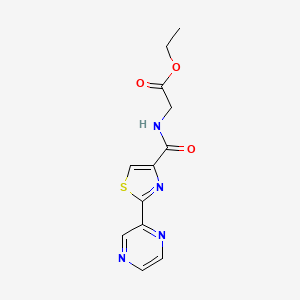

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a compound that has garnered increasing attention in various scientific fields. It is a novel compound and is offered by Benchchem for CAS No. 1235387-20-8.

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-thiazole-4-carboxamides, has been reported. These were designed and synthesized based on the structure of cemadotin . The structures of these compounds were characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds showed moderate anti-proliferation activities .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

- Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistic studies suggest interference with cell cycle progression and apoptosis pathways .

- The compound demonstrates antimicrobial properties against bacteria, fungi, and parasites. It could serve as a lead for developing novel antibiotics or antifungal agents. Researchers investigate its mode of action and potential synergies with existing drugs .

- Quantum computing leverages the principles of quantum mechanics to perform complex calculations. Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate, when incorporated into quantum algorithms, may enhance computational efficiency. Its unique electronic structure could contribute to qubit stability and coherence .

- Researchers explore the compound’s potential in solar cells and energy storage devices. Its conjugated system and electron-donating groups make it an interesting candidate for organic photovoltaics. Investigations focus on optimizing its charge transport properties and stability .

- Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate could play a role in removing pollutants from marine environments. Its chelating properties may facilitate the sequestration of heavy metals or other toxic substances. Ongoing studies aim to develop efficient adsorbents or catalysts for water purification .

- Preliminary research suggests that the compound may have neuroprotective benefits. It interacts with neurotransmitter receptors and modulates neuronal signaling pathways. Investigations explore its potential in treating neurodegenerative diseases or enhancing cognitive function .

Anticancer Properties

Antimicrobial Activity

Quantum Computing Applications

Sustainable Energy Materials

Marine Pollution Remediation

Neuroprotective Effects

Mechanism of Action

Target of Action

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Future Directions

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate and similar compounds may have potential applications in these areas in the future.

properties

IUPAC Name |

ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXAKGSAOSQLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800493.png)

![5-methyl-N-(4-(trifluoromethoxy)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)